![molecular formula C8H8BrN3 B1450341 (7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 1263060-69-0](/img/structure/B1450341.png)
(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine
Overview
Description
(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine: is a brominated derivative of benzimidazole . This compound is characterized by the presence of a bromine atom at the 7th position of the benzimidazole ring, and an amine group attached to the 2nd position of the ring. Benzimidazoles are known for their diverse biological activities, making this compound of interest in various scientific research fields.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with o-phenylenediamine and bromobenzaldehyde .
Reaction Conditions: The reaction involves condensation under acidic conditions, followed by cyclization to form the benzimidazole ring.
Industrial Production Methods: Large-scale production may involve continuous flow reactors to ensure consistent quality and yield.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound could interact with a variety of biological targets.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it’s likely that this compound could affect multiple pathways .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could impact their bioavailability .
Result of Action
Given the broad range of activities associated with imidazole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
It’s known that imidazole derivatives are amphoteric in nature, showing both acidic and basic properties . This suggests that the compound’s action could potentially be influenced by the pH of its environment.
Biochemical Analysis
Biochemical Properties
(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .
Additionally, this compound has been found to bind to certain receptors, such as G-protein-coupled receptors, modulating their signaling pathways. This binding can result in changes in cellular responses, including alterations in gene expression and protein synthesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound can induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . This leads to the activation of the intrinsic apoptotic pathway, resulting in cell death.
Moreover, this compound can affect cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are crucial for cell survival, proliferation, and metabolism. By modulating these pathways, this compound can alter cellular functions and responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For example, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and downstream signaling .
Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of specific genes, affecting cellular processes such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods .
Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These changes can have significant implications for the compound’s therapeutic potential and safety .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects. It is crucial to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by other enzymes .
The metabolic flux and levels of specific metabolites can be affected by this compound, influencing cellular metabolism and function. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, determining its intracellular concentration and localization .
This compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects. The distribution of the compound within tissues can also influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and apoptosis. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and transcriptional activity .
Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Chemical Reactions Analysis
(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine: undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group, resulting in 7-bromo-1H-benzo[d]imidazole-2-nitroamine .
Reduction: Reduction reactions can reduce nitro groups to amino groups, leading to the formation of 7-bromo-1H-benzo[d]imidazole-2-aminoamine .
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as chlorine or fluorine .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Substitution: Halogenation reagents like chlorine (Cl2) or fluorine (F2) in the presence of a catalyst.
Major Products Formed:
Nitro Compounds: Resulting from oxidation reactions.
Amino Compounds: Resulting from reduction reactions.
Halogenated Compounds: Resulting from substitution reactions.
Scientific Research Applications
(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine: is compared with other similar compounds to highlight its uniqueness:
1H-Benzimidazole-2-methanamine: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Chloro-1H-benzo[d]imidazol-2-yl)methanamine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
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Biological Activity
(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine, a heterocyclic compound belonging to the benzimidazole class, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.
- Molecular Formula : C8H8BrN3
- Molecular Weight : 226.07 g/mol
- Structure : The compound features a bromine atom at the 7-position of the benzimidazole ring, contributing to its unique reactivity and biological interactions.
The precise mechanisms by which this compound exerts its biological effects remain largely unexplored. However, several hypotheses suggest potential pathways:
- Halogen Bonding : The presence of the bromine atom may facilitate interactions with biomolecules through halogen bonding, enhancing the compound's affinity for various biological targets.
- Cytochrome P450 Interaction : Preliminary studies indicate that this compound may interact with cytochrome P450 enzymes, potentially influencing drug metabolism and efficacy.
Biological Activities
Research has highlighted several significant biological activities associated with this compound:
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against various pathogens. Notably:
- Bacterial Inhibition : Metal complexes derived from this compound have shown effective antibacterial and antifungal activities. For instance, studies reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics against strains such as E. faecalis and P. aeruginosa .
Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|
E. faecalis | 40 | 29 |
P. aeruginosa | 50 | 24 |
S. typhi | 40 | 30 |
K. pneumoniae | 50 | 19 |
Anticancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines:
- Cell Viability Reduction : The compound significantly reduced cell viability in MCF-7 breast cancer cells, with an IC50 value indicating substantial efficacy at lower concentrations .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 225 |
HepG2 | 12.41 |
HCT-116 | 9.71 |
PC3 | 2.29 |
Anti-inflammatory Effects
Emerging research suggests that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha .
Case Studies
Several studies have been conducted to evaluate the biological activities of this compound:
- Antimicrobial Efficacy Study : A comparative study evaluated the antimicrobial effects of this compound against common bacterial pathogens. The results demonstrated significant inhibition comparable to conventional antibiotics.
- Cytotoxicity Assessment : Research involving various cancer cell lines revealed that this compound effectively induced apoptosis, particularly in breast cancer cells, suggesting its potential as an anticancer agent.
- Inflammatory Response Investigation : A study assessed the impact of the compound on inflammatory markers in vitro, showing a notable decrease in cytokine levels in treated cells.
Properties
IUPAC Name |
(4-bromo-1H-benzimidazol-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H,4,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRXKDIZQIWUMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263060-69-0 | |
Record name | (4-bromo-1H-1,3-benzodiazol-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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